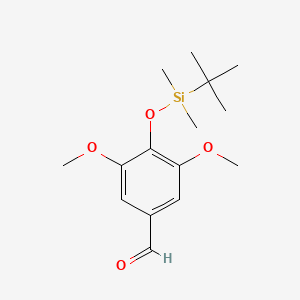![molecular formula C₁₇H₃₀ClN₃O₅Si B1144760 2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- CAS No. 943610-38-6](/img/new.no-structure.jpg)
2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- is a complex organic compound with the molecular formula C17H30ClN3O5Si and a molecular weight of 419.98 g/mol . It is typically found as a yellow oil and is soluble in solvents such as chloroform, dichloromethane (DCM), and methanol . This compound is an intermediate in the synthesis of (S)-PA 824, a novel anti-tuberculosis drug .
Preparation Methods
The synthesis of 2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- involves several steps. The key synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) groups, followed by chlorination . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions. Industrial production methods may involve large-scale batch reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The protective groups (TBDMS and THP) can be removed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- is primarily used as an intermediate in the synthesis of (S)-PA 824, an anti-tuberculosis drug . This compound’s role in the synthesis of such a significant pharmaceutical highlights its importance in medicinal chemistry. Additionally, it may be used in research focused on developing new synthetic methodologies and exploring the reactivity of protected hydroxyl groups.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- is primarily related to its role as an intermediate in drug synthesis. In the context of (S)-PA 824, the compound undergoes further chemical transformations to yield the active drug, which targets the mycobacterial cell wall and inhibits the synthesis of essential components, leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds include other protected hydroxyl derivatives used in organic synthesis. For example:
2-Chloro-1-[(2S)-3-[[(tert-butyldimethylsilyl)oxy]-2-hydroxypropyl]-: Similar structure but lacks the tetrahydropyranyl group.
2-Chloro-1-[(2S)-3-[[(tetrahydro-2H-pyran-2-yl)oxy]-2-hydroxypropyl]-: Similar structure but lacks the tert-butyldimethylsilyl group.
The uniqueness of 2-Chloro-1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]- lies in its dual protection of hydroxyl groups, which provides enhanced stability and selectivity in synthetic applications.
Properties
CAS No. |
943610-38-6 |
|---|---|
Molecular Formula |
C₁₇H₃₀ClN₃O₅Si |
Molecular Weight |
419.98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-one](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
